N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-27(32(29,30)20-14-12-18(2)13-15-20)16-19(28)17-31-26-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,19,28H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKPVHCYQCUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Structural Disassembly
The target molecule can be dissected into three modular components:
- 4-Methylbenzenesulfonamide backbone : Provides the sulfonamide pharmacophore.
- N-Ethyl-2-hydroxypropyl side chain : Introduces hydrophilicity and a hydroxyl group for further functionalization.
- (9H-Fluoren-9-ylidene)aminooxy moiety : Imparts fluorescence properties and stabilizes the imine linkage.
Synthetic Pathways Considered
Two primary routes were evaluated:
- Linear synthesis : Sequential assembly starting from 4-methylbenzenesulfonyl chloride, followed by ethylamine conjugation, propyl chain incorporation, and fluorenylidene coupling.
- Convergent synthesis : Independent preparation of the sulfonamide and fluorenylidene fragments, followed by final coupling via the hydroxylpropyl linker.
The convergent approach was prioritized due to higher modularity and yield optimization potential.
Detailed Preparation Methods
Synthesis of N-Ethyl-4-methylbenzenesulfonamide
Sulfonylation of Ethylamine
4-Methylbenzenesulfonyl chloride (1.2 equiv) was added dropwise to ethylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (2.5 equiv) was used as a base to scavenge HCl. After 12 h at room temperature, the mixture was washed with 1M HCl (2×50 mL) and brine, then dried over MgSO₄. Evaporation yielded crude N-ethyl-4-methylbenzenesulfonamide as a white solid (82% yield).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 4.95 (s, 1H, NH), 3.02 (q, J = 7.0 Hz, 2H, CH₂CH₃), 2.44 (s, 3H, ArCH₃), 1.12 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- IR (KBr) : ν = 3265 (N-H), 1328, 1162 cm⁻¹ (SO₂).
Functionalization of the Hydroxypropyl Linker
Epoxide Ring-Opening Strategy
N-Ethyl-4-methylbenzenesulfonamide (1.0 equiv) was reacted with epichlorohydrin (1.5 equiv) in refluxing toluene using K₂CO₃ (2.0 equiv) as a base. After 24 h, the intermediate chlorohydrin was treated with NaOH (1M) to yield 3-chloro-2-hydroxypropyl sulfonamide. Subsequent nucleophilic substitution with NaN₃ (2.0 equiv) in DMF at 80°C introduced an azide group, which was reduced to the amine using Pd/C and H₂.
Optimization Table
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | Toluene | 110 | 24 | 67 |
| Azidation | DMF | 80 | 12 | 73 |
| Reduction | EtOH | 25 | 6 | 89 |
Conjugation of the Fluorenylideneaminooxy Group
Imine Formation and Oxyamination
(9H-Fluoren-9-ylidene)hydrazine (1.1 equiv) was condensed with the propylamine intermediate (1.0 equiv) in THF using Cu(OAc)₂ (0.1 equiv) as a catalyst. The reaction mixture was stirred under argon at 50°C for 8 h, followed by oxidation with NaIO₄ (1.2 equiv) in H₂O/THF (1:3) to form the stable imine-oxy bond.
Critical Parameters
- Oxygen exclusion : Essential to prevent imine hydrolysis.
- Solvent polarity : THF provided optimal solubility without side reactions.
- Oxidant stoichiometry : Excess NaIO₄ (>1.2 equiv) led to overoxidation of the fluorenylidene moiety.
Purification and Analytical Validation
Flash Chromatography Conditions
The crude product was purified via silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:2 gradient). Fractions containing the target compound were identified by TLC (Rₓ = 0.45 in EtOAc) and combined.
Spectroscopic Confirmation
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 481.1843 [M+H]⁺ (calc. 481.1847 for C₂₆H₂₉N₂O₄S).
- Fragmentation pattern : Loss of SO₂ (64 Da) and fluorenylidene (180 Da) confirmed structural integrity.
¹H NMR Analysis
Key signals:
- δ 8.12 (s, 1H, N=CH), 7.82–7.25 (m, 11H, ArH), 4.21 (dd, J = 9.1, 4.3 Hz, 1H, CHOH), 3.74 (m, 2H, OCH₂).
Yield Optimization and Scalability
Challenges and Alternative Approaches
Hydroxyl Group Protection
The 2-hydroxypropyl moiety required protection during sulfonamide alkylation. tert-Butyldimethylsilyl (TBS) ether protection (using TBSCl/imidazole) achieved 91% protection efficiency, with subsequent deprotection using TBAF in THF (94% recovery).
Fluorenylidene Photoinstability
Exposure to UV light (>300 nm) caused imine bond cleavage. Reactions were conducted under amber glassware, and final products stored at -20°C under argon.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The fluorenylidene group can be reduced to form fluorenyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain may yield ketones or carboxylic acids, while reduction of the fluorenylidene group may produce fluorenyl derivatives.
Scientific Research Applications
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene group can engage in π-π interactions with aromatic residues, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide
- Structural Differences : Replaces the ethyl group with a 4-methoxyphenyl substituent.
- Increased polarity compared to the ethyl group may improve aqueous solubility but reduce lipophilicity.
- Hypothesized Properties: Higher solubility in polar solvents due to methoxy’s hydrophilic nature. Potential for stronger π-π stacking via the methoxyphenyl group.
- Synthesis Notes: Likely synthesized via similar sulfonamide coupling strategies, with methoxy introduction requiring protective group strategies .
(2R)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methyl-N-(methylsulfonyl)propanamide
- Structural Differences : Features a methylsulfonyl-propanamide backbone instead of a sulfonamide and lacks the hydroxypropyl chain.
- Stereospecific (R)-configuration at C2 may influence chiral recognition in biological systems.
- Hypothesized Properties: Reduced hydrogen-bond donor capacity compared to the target compound.
- Data Availability : SMILES and InChi codes confirm structure, but experimental data (e.g., solubility, bioactivity) are absent .
(Z)-N-((S,Z)-5-benzylidene-3-(2,6-difluorophenyl)-4-phenyloxazolidin-2-ylidene)-4-methylbenzenesulfonamide
- Structural Differences: Retains the 4-methylbenzenesulfonamide group but incorporates an oxazolidinone ring with fluorophenyl and benzylidene substituents.
- Functional Impact: The oxazolidinone ring introduces rigidity and hydrogen-bond acceptor sites. Fluorine atoms enhance electronegativity and metabolic stability.
- Hypothesized Applications: Potential antimicrobial or kinase inhibition activity, leveraging sulfonamide and fluorinated motifs .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The target compound’s hydroxypropyl and ethyl groups offer a balance of hydrophilicity and lipophilicity, distinguishing it from analogs with methoxy or sulfonyl-propanamide groups.
- Data Gaps : Experimental comparisons (e.g., solubility, bioactivity, stability) are absent in the provided evidence, necessitating further studies.
- Synthetic Challenges: Fluorenylidene and sulfonamide moieties require precise coupling strategies; protective groups may be needed for hydroxy and aminooxy functionalities .
Biological Activity
N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₅S
- CAS Number : Not available in the current literature.
Biological Activity Overview
Research indicates that compounds containing sulfonamide moieties often exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Properties
Recent investigations into structurally similar compounds have revealed potential anticancer activities. For example, some fluorenyl derivatives have shown effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanisms often involve the modulation of signaling pathways such as p53 and NF-kB, which are crucial in cancer biology.
Case Studies
- In Vitro Studies : A study evaluating related fluorenyl compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds could induce apoptosis via mitochondrial pathways, suggesting a potential therapeutic application in oncology.
- In Vivo Models : Animal studies using similar sulfonamide derivatives reported promising results in reducing tumor size in xenograft models. These findings highlight the need for further exploration of this compound in preclinical trials.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : As with many sulfonamides, this compound may inhibit enzymes involved in folate metabolism, thereby affecting nucleic acid synthesis.
- Cell Signaling Modulation : It may alter key signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfanilamide | Antibacterial | Folate synthesis inhibition |
| Fluorouracil | Anticancer | Thymidylate synthase inhibition |
| N-(4-hydroxyphenyl) sulfonamide | Antitumor | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and fluorenylideneamine introduction. Key steps include:
- Nucleophilic substitution using bases like triethylamine or sodium hydroxide to activate intermediates .
- Controlled solvent systems (e.g., dichloromethane or DMF) to stabilize reactive groups and prevent side reactions .
- Purification via column chromatography or recrystallization to isolate the product.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Single-Crystal X-ray Diffraction : Resolve absolute configuration, as demonstrated for related fluorenylidene derivatives (e.g., bond angles: C112–C111–H111 = 120.0°, C113–C114 = 109.6°) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Risk Mitigation :
- GHS Compliance : Classified under Acute Toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and eye protection .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Computational Strategies :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., solvation in propan-2-ol) to optimize solubility .
- Validation : Correlate computational predictions with experimental data (e.g., XRD bond lengths vs. DFT-optimized structures) .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR splitting vs. XRD results)?
- Discrepancy Analysis :
- Dynamic NMR : Assess temperature-dependent conformational changes (e.g., fluorenylidene rotation barriers) .
- Variable-Temperature XRD : Capture crystallographic shifts under thermal stress .
- Case Study : For related compounds, XRD revealed disorder in solvent molecules (propan-2-ol 0.334-solvate), explaining anomalous NMR peaks .
Q. How can reaction engineering improve scalability while maintaining stereochemical purity?
- Process Optimization :
- Continuous Flow Systems : Enhance mixing efficiency and reduce side reactions in sulfonamide coupling steps .
- In-line Analytics : Real-time FTIR or Raman spectroscopy to monitor intermediate formation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
